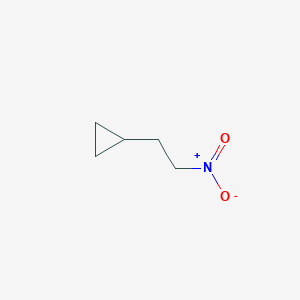

(2-Nitroethyl)cyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitroethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYALZVIIJBFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitroethyl Cyclopropane and Its Derivatives

Direct Cyclopropanation Approaches

Direct cyclopropanation methods offer efficient routes to (2-nitroethyl)cyclopropane derivatives by forming the cyclopropane (B1198618) ring in a single or a few sequential steps. These approaches are often characterized by their ability to control stereochemistry and introduce a variety of functional groups.

Michael Addition-Initiated Cyclizations (Michael-Initiated Ring Closure, MIRC)

Michael-Initiated Ring Closure (MIRC) is a powerful tandem reaction that combines a Michael addition with an intramolecular cyclization to form a cyclopropane ring. This strategy is widely employed for the synthesis of nitrocyclopropanes.

The synthesis of this compound derivatives through the Michael addition of nitroalkanes to activated derivatives of cyclopropane-1-carboxylic acid is not a widely documented synthetic route. While the Michael addition of nitroalkanes to various electron-poor alkenes is a common strategy for forming carbon-carbon bonds, the use of cyclopropane-1-carboxylic acid derivatives as the Michael acceptor in this specific context is not extensively reported in scientific literature. libretexts.org

A notable method for the synthesis of 2-nitrocyclopropyl-1-carbonyl compounds involves the reaction of unsaturated carbonyl compounds with nitromethane. nih.govwikipedia.org This process can be considered a formal [2+1] cycloaddition. In one approach, the reaction is mediated by a hypervalent iodine reagent, which facilitates the formation of an electrophilic enolonium species from the enolate generated by the initial Michael addition of nitromethane. nih.govwikipedia.org This is followed by an intramolecular cyclization to yield the desired nitrocyclopropane (B1651597) derivative. The reaction proceeds under mild conditions at room temperature and generally produces single diastereoisomers. nih.govwikipedia.org

The reaction is versatile, accommodating a range of substituents on the unsaturated carbonyl compound. nih.gov Various bases and solvents can be employed, with DBU and a hypervalent iodine reagent often providing optimal results. nih.gov The resulting nitrocyclopropanes can be further converted into valuable compounds such as cyclopropyl-amino acids. nih.govwikipedia.org

| Entry | Unsaturated Carbonyl Compound | Product | Yield (%) |

| 1 | Chalcone | 1-Benzoyl-2-nitro-3-phenylcyclopropane | 84 |

| 2 | 4'-Methylchalcone | 1-(4-Methylbenzoyl)-2-nitro-3-phenylcyclopropane | 74 |

| 3 | 4'-Methoxychalcone | 1-(4-Methoxybenzoyl)-2-nitro-3-phenylcyclopropane | 70 |

| 4 | 4'-Chlorochalcone | 1-(4-Chlorobenzoyl)-2-nitro-3-phenylcyclopropane | 81 |

| 5 | Ethyl cinnamate | Ethyl 2-nitro-3-phenylcyclopropane-1-carboxylate | 65 |

Data sourced from Ghosh et al., J. Org. Chem., 2023, 88, 1977-1987. nih.gov

The Michael addition of bromonitromethane (B42901) to electron-poor alkenes is a well-established MIRC reaction for the synthesis of nitrocyclopropanes. nih.gov This domino reaction involves the initial conjugate addition of the bromonitromethane anion to a Michael acceptor, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. sctunisie.org This method has been successfully applied to a variety of electron-deficient alkenes, including α,β-unsaturated ketones, esters, and nitriles.

A highly diastereo- and enantioselective version of this reaction has been developed for the cyclopropanation of β,γ-unsaturated α-ketoesters using an organocatalyst. sctunisie.org This domino Michael-addition/intramolecular-alkylation strategy provides highly functionalized nitrocyclopropanes in good yields and with high enantioselectivities. sctunisie.org

| Entry | Electron-Poor Alkene | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Cinchonidine derivative | 89 | >95:5 | 96 |

| 2 | Ethyl (E)-2-oxo-4-(4-chlorophenyl)but-3-enoate | Cinchonidine derivative | 85 | >95:5 | 95 |

| 3 | Ethyl (E)-2-oxo-4-(4-methylphenyl)but-3-enoate | Cinchonidine derivative | 82 | >95:5 | 94 |

| 4 | Ethyl (E)-2-oxo-4-(2-naphthyl)but-3-enoate | Cinchonidine derivative | 78 | >95:5 | 92 |

Data sourced from Wang et al., Chem. Asian J., 2013, 8, 2859-2863. sctunisie.org

Cyclopropanation from Nitroalkenes

Nitroalkenes can serve as precursors for the synthesis of nitrocyclopropanes through [2+1] cycloaddition reactions. nih.gov One common method involves the reaction of a nitroalkene with diazomethane. rochester.edu The reaction proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then undergoes thermal or photochemical denitrogenation to yield the cyclopropane ring. nih.gov

Another approach utilizes sulfur ylides for the cyclopropanation of nitroalkenes. chemrxiv.org However, this reaction can sometimes lead to the formation of byproducts through polymerization of the nitroalkene. chemrxiv.org The diastereoselectivity of these reactions can be influenced by the structure of the nitroalkene and the reaction conditions.

| Entry | Nitroalkene | Cyclopropanating Agent | Product | Yield (%) |

| 1 | β-Nitrostyrene | Diazomethane | 1-Nitro-2-phenylcyclopropane | Moderate |

| 2 | 1-Nitropropene | Diazomethane | 1-Methyl-2-nitrocyclopropane | Moderate |

| 3 | (E)-1-Nitro-4-phenyl-1-butene | Dimethylsulfoxonium methylide | 1-(2-Phenylethyl)-2-nitrocyclopropane | 55 |

| 4 | (E)-3,3-Dimethyl-1-nitro-1-butene | Dimethylsulfonium methylide | 1-tert-Butyl-2-nitrocyclopropane | 62 |

Yields are generally reported as moderate to good, specific percentages can vary based on reaction conditions. rochester.educhemrxiv.org

Cyclopropanation from Nitro-Bearing Diazo Compounds

Nitro-bearing diazo compounds, such as ethyl nitrodiazoacetate, are effective reagents for the cyclopropanation of alkenes, typically catalyzed by transition metals like rhodium(II) acetate (B1210297). sctunisie.orgunl.ptdocumentsdelivered.com The reaction proceeds through the formation of a metal carbene intermediate, which then reacts with the alkene in a concerted or stepwise manner to form the cyclopropane ring. sctunisie.org

This method is particularly effective with electron-rich alkenes. unl.pt The yields and diastereoselectivities of the cyclopropanation are dependent on both the structure of the alkene and the specific nitrodiazo precursor used. unl.pt Electron-poor alkenes are generally less reactive in this transformation. sctunisie.org

| Entry | Alkene | Nitro-Diazo Compound | Catalyst | Product | Yield (%) |

| 1 | Styrene | Ethyl nitrodiazoacetate | Rh₂(OAc)₄ | Ethyl 1-nitro-2-phenylcyclopropanecarboxylate | 75 |

| 2 | 1-Hexene | Ethyl nitrodiazoacetate | Rh₂(OAc)₄ | Ethyl 2-butyl-1-nitrocyclopropanecarboxylate | 68 |

| 3 | Cyclohexene | Ethyl nitrodiazoacetate | Rh₂(OAc)₄ | Ethyl 7-nitro-bicyclo[4.1.0]heptane-7-carboxylate | 72 |

| 4 | 2,3-Dimethyl-2-butene | Ethyl nitrodiazoacetate | Rh₂(OAc)₄ | Ethyl 1,1,2,2-tetramethyl-3-nitrocyclopropanecarboxylate | 85 |

Data sourced from O'Bannon & Dailey, J. Org. Chem., 1989, 54, 3096-3101. documentsdelivered.com

Intramolecular Cyclopropanation of γ-Nitro Alcohols

An alternative approach to the synthesis of nitrocyclopropanes involves the intramolecular cyclization of acyclic precursors. The intramolecular cyclopropanation of γ-nitro alcohols provides a direct route to the nitrocyclopropane core.

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including the formation of C-C bonds, with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction can be adapted for the intramolecular cyclization of γ-nitro alcohols to yield nitrocyclopropanes. nih.gov

The mechanism of the Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.org This forms an alkoxyphosphonium salt, which is a good leaving group. In the context of γ-nitro alcohols, the acidic proton α to the nitro group can be deprotonated by a base, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the cyclopropane ring. youtube.com

This intramolecular displacement strategy offers a powerful method for constructing the nitrocyclopropane ring system from readily available γ-nitro alcohol precursors. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the cyclization.

Oxidation of Aminocyclopropanes

The oxidation of aminocyclopropanes presents a conceptually different approach to the synthesis of nitrocyclopropanes, where the cyclopropane ring is pre-formed, and the nitro group is introduced in a subsequent step. nih.gov This method is particularly useful for accessing nitrocyclopropanes that may be difficult to synthesize through other routes.

The oxidation of primary amines to nitro compounds can be achieved using various oxidizing agents. Dimethyldioxirane (DMDO) has been shown to be an effective reagent for the oxidation of aminocyclopropanes to their corresponding nitro derivatives. researchgate.netwikipedia.org This reaction is chemoselective and proceeds under mild conditions, allowing for the retention of the cyclopropane ring. researchgate.net The oxidation of amine hydrochlorides with DMDO has also been reported to be successful. researchgate.net

This method provides a valuable synthetic route, especially for the preparation of certain nitro-substituted alkylcyclopropanes and spiropentanes that are not efficiently accessible through classical synthesis methods. researchgate.net

Metal-Catalyzed Cyclopropanation

Beyond rhodium, other transition metals can also catalyze cyclopropanation reactions. Manganese-based catalysts have shown promise in specific applications, offering alternative reactivity and selectivity profiles.

Manganese-catalyzed cyclopropanation has been reported for the reaction of indoles with methyl-2-diazo-2-arylacetates. This method utilizes an N-acetyl directing group on the indole (B1671886) to achieve moderate to excellent yields of cyclopropane-fused indolines. In the absence of a stereo-directing group, the products are obtained as a mixture of diastereomers.

While this specific methodology has been applied to the synthesis of indolyl cyclopropanes, its application to substrates that would directly yield a this compound derivative has not been extensively explored. However, the principle of manganese-catalyzed carbene transfer suggests that with appropriate diazo precursors containing a nitroethyl moiety, this method could potentially be adapted for the synthesis of this compound derivatives attached to an indole scaffold.

Another relevant manganese-catalyzed method is the cyclopropanation of allylic alcohols with sulfones, which proceeds via a "borrowing hydrogen" strategy. nih.govresearchgate.net This reaction involves the temporary oxidation of the allylic alcohol to an enal, followed by Michael addition of the sulfone and subsequent intramolecular cyclization. While not a direct cyclopropanation with a nitro-containing species, it highlights the versatility of manganese catalysts in C-C bond formation to construct cyclopropane rings.

Corey-Chaykovsky Reactions for Nitrocyclopropane Synthesis

The Johnson–Corey–Chaykovsky reaction is a classical method for synthesizing three-membered rings, including cyclopropanes. wikipedia.org The reaction involves the addition of a sulfur ylide to an electrophilic double bond, such as that found in α,β-unsaturated nitro compounds (nitroalkenes). alfa-chemistry.comnrochemistry.com This methodology is particularly valuable for the synthesis of nitrocyclopropanes. researchgate.net

The mechanism proceeds via a nucleophilic addition of the ylide to the nitroalkene, forming a zwitterionic intermediate. This intermediate then undergoes an intramolecular displacement to form the cyclopropane ring and release a sulfur-containing byproduct like dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide (B99878) (Me₂S). alfa-chemistry.com A key advantage of this reaction is its ability to provide access to specific diastereomers. For instance, the reaction of fluorinated sulfur ylides with β-nitrostyrenes has been shown to favor the synthesis of cis-configured trifluoromethyl cyclopropanes, a stereoisomer that is often difficult to access via other catalytic methods. researchgate.net

| Substrate (β-Nitrostyrene derivative) | Sulfur Ylide | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| β-Nitrostyrene | Trifluoromethylated Sulfur Ylide | 95 | 89:11 |

| 4-Chloro-β-nitrostyrene | Trifluoromethylated Sulfur Ylide | 96 | 90:10 |

| 4-Methoxy-β-nitrostyrene | Trifluoromethylated Sulfur Ylide | 92 | 85:15 |

Hypervalent Iodine(III)-Mediated Cyclopropa(e)nation

Hypervalent iodine(III) reagents serve as powerful tools in modern organic synthesis, enabling a range of transformations under mild conditions. beilstein-journals.org Their application has been extended to the cyclopropanation of alkenes. nih.gov This method typically involves the reaction of an alkene with a carbon nucleophile, such as malononitrile (B47326) or other active methylene (B1212753) compounds, in the presence of a hypervalent iodine(III) reagent. nih.gov

The proposed mechanism for trans-alkenes involves an initial iodo(III)cyclopropanation, followed by a ring-opening attack by the carbon nucleophile and subsequent recyclization to form the multisubstituted cyclopropane derivative. nih.gov This protocol is advantageous as it avoids the use of metal catalysts and often proceeds efficiently for both electron-rich and electron-deficient alkenes. nih.gov While direct cyclopropanation to form this compound using a nitro-containing nucleophile is a specific application, the general methodology provides a framework for constructing functionalized cyclopropanes. The development of catalytic systems, where the hypervalent iodine species is generated in situ from an iodide precursor, further enhances the utility of this approach. beilstein-journals.org

Synthesis of Substituted this compound Systems

The synthesis of substituted cyclopropanes, especially those with multiple stereocenters, presents a significant challenge that requires precise control over the reaction's stereochemical outcome.

Stereocontrolled and Enantioselective Synthesis

Achieving high levels of stereocontrol is crucial for accessing specific isomers of substituted this compound systems. Methodologies have been developed that provide excellent diastereoselectivity and, in some cases, high enantioselectivity.

Diastereoselective Synthesis : Organocatalytic methods have proven highly effective in controlling diastereoselectivity. For example, the reaction of dimethyl chloromalonate with nitroolefins, catalyzed by tertiary amines followed by treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields highly functionalized nitrocyclopropanes with outstanding diastereoselectivity. nih.gov The Corey-Chaykovsky reaction can also be highly diastereoselective, favoring trans substitution in the product. wikipedia.org

Enantioselective Synthesis : Asymmetric catalysis is employed to produce enantioenriched cyclopropanes. While early metal-catalyzed cyclopropanations using diazo derivatives of α-nitro esters showed poor enantiocontrol, the use of chiral catalysts such as Cu(I)-bis(oxazoline) complexes has led to significant improvements. arkat-usa.org A chemo-biocatalytic strategy using an engineered myoglobin (B1173299) catalyst has enabled the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes from olefins and in situ generated diazoacetonitrile, achieving up to 99.9% diastereomeric and enantiomeric excess. rochester.edu This enzymatic approach provides a scalable route to enantiopure cyclopropanes that can be further functionalized. rochester.edu

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative for asymmetric synthesis. researchgate.netresearchgate.net For the synthesis of nitrocyclopropanes, organocatalytic strategies often rely on the activation of substrates through the formation of transient, reactive intermediates.

A prominent organocatalytic approach involves the Michael addition of a nucleophile to a nitroalkene, followed by an intramolecular cyclization. A one-pot methodology has been reported for the stereoselective synthesis of highly functionalized nitrocyclopropanes. nih.govresearchgate.net This process begins with the conjugate addition of dimethyl chloromalonate to various nitroolefins, catalyzed by a tertiary amine. The resulting Michael adduct is then induced to cyclize in the presence of a stronger base, DBU, to form the nitrocyclopropane product with excellent diastereoselectivity (>98% de). nih.govresearchgate.net This approach is compatible with a wide range of aromatic, heteroaromatic, and aliphatic nitroalkenes. researchgate.net

| Nitroolefin | Catalyst System | Yield (%) | Diastereomeric Excess (% de) |

|---|---|---|---|

| trans-β-Nitrostyrene | Tertiary Amine / DBU | 85 | >95 |

| 2-(2-Nitrovinyl)furan | Tertiary Amine / DBU | 70 | >95 |

| 1-Nitro-4-phenyl-1-butene | Tertiary Amine / DBU | 65 | >95 |

Green Chemistry Principles in Nitrocyclopropane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of nitrocyclopropane synthesis, these principles are being increasingly integrated.

Catalysis over Stoichiometric Reagents : The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. The use of heterogeneous iron catalysts, organocatalysts, and biocatalysts allows for reactions to proceed with high efficiency while minimizing waste. unimi.itnih.govrochester.edu

Use of Earth-Abundant Metals : Iron is an earth-abundant, inexpensive, and low-toxicity metal. Its use in cyclopropanation reactions presents a more sustainable alternative to catalysts based on precious metals like rhodium, palladium, or ruthenium. unimi.it

Process Intensification : The development of one-pot or tandem reactions, such as the organocatalytic synthesis of functionalized nitrocyclopropanes or the iron-catalyzed process using in situ generated diazo compounds, improves efficiency. nih.gov These methods reduce the need for intermediate purification steps, thereby saving solvents, energy, and time, and minimizing waste generation.

Solid-State Synthesis : A green chemistry approach involving the solid-state photodenitrogenation of crystalline 1-pyrazolines has been explored for the stereospecific synthesis of densely functionalized cyclopropanes, avoiding the use of bulk solvents. acs.org

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product is a key goal. Catalytic cyclopropanation reactions, particularly those involving carbene transfer, can be highly atom-economical.

Mechanistic Investigations of Reactions Involving 2 Nitroethyl Cyclopropane and Analogues

Elucidation of Reaction Pathways and Intermediates

The reactivity of nitrocyclopropanes is characterized by diverse reaction pathways dictated by the nature of the reactants, catalysts, and reaction conditions. The electron-withdrawing nitro group polarizes the cyclopropane (B1198618) ring, making it susceptible to nucleophilic attack and facilitating ring-opening. Mechanistic studies have been pivotal in identifying transient species such as zwitterions and non-classical carbocations that govern the course of these transformations.

The involvement of zwitterionic intermediates is a key mechanistic question in the cycloaddition reactions of many polarized molecules, including those involving nitrocyclopropane (B1651597) analogues. While many [3+2] cycloadditions are concerted, stepwise mechanisms proceeding through zwitterionic intermediates are often favored in reactions with highly polar components, specific substituents that can stabilize ionic centers, or polar reaction environments. mdpi.commdpi.com

DFT (Density Functional Theory) calculations have become a powerful tool for exploring these reaction pathways. For instance, studies on the [3+2] cycloaddition of S-methylide with nitroethene—an analogue sharing the key nitro-activated double bond character—indicate a polar, two-step mechanism involving a zwitterionic intermediate. scispace.com In contrast, similar reactions with less electrophilic partners proceed via a single-step, concerted mechanism. scispace.com The formation of acyclic adducts alongside the expected cycloadducts in some reactions also suggests the presence of a zwitterionic intermediate, which can be trapped before cyclization. mdpi.com

However, direct detection of these intermediates is challenging due to their transient nature. In many cases, even with polar reagents, computational studies fail to locate a stable zwitterionic intermediate on the reaction path, suggesting the cycloaddition proceeds through a one-step, albeit highly polar, transition state. mdpi.comnih.gov Intermolecular trapping experiments have also been employed to probe for zwitterions, though they have not always provided conclusive evidence for their existence in certain cyclopropane cycloadditions. marquette.edu Thus, the participation of zwitterionic intermediates is highly system-dependent, and its postulation often relies on a combination of computational modeling, kinetic data, and product analysis. mdpi.comresearchgate.net

The ring-opening of cyclopropanes under cationic conditions is often complicated by the formation of non-classical carbocations, leading to multiple products and making the reaction outcome difficult to predict. researchgate.netchemrxiv.orgnih.gov Solvolysis of cyclopropylmethyl and cyclobutyl derivatives, for example, can proceed through two closely related, equilibrating non-classical carbocations: the cyclopropylcarbinyl (CC) and the bicyclobutonium (BB) cations. researchgate.netnih.gov These intermediates can be captured by nucleophiles at different positions, leading to a mixture of products. nih.gov

The structure of the cyclopropane analogue significantly influences the nature of the cationic intermediate and, consequently, the reaction's regiochemical and stereochemical outcome. chemrxiv.orgsemanticscholar.org Subtle changes to substituents on the cyclopropane ring can control which bond is broken and where the nucleophile attacks. chemrxiv.org Computational models are often used to rationalize these outcomes by examining the bond lengths and charge distribution in the calculated non-classical carbocation structures. chemrxiv.orgsemanticscholar.org For instance, in the acid-promoted ring-opening of bicyclo[1.1.0]butanes (BCBs), a close structural analogue of activated cyclopropanes, the identity of the major diastereomer formed depends on the specific cationic intermediate generated upon protonation. semanticscholar.org These findings highlight that by carefully tuning the structure of the cyclopropane precursor, it is possible to control the reactivity of the resulting non-classical carbocation and achieve selective transformations. nih.gov

Nitrocyclopropanes are excellent substrates for cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations to build complex molecular architectures efficiently. These cascades often begin with the ring-opening of the cyclopropane, generating a reactive intermediate that undergoes subsequent cyclizations or rearrangements.

Several distinct cascade pathways involving nitrocyclopropane analogues have been elucidated:

Intramolecular Rearrangement/Cycloaddition: Nitrocyclopropane carboxylates can undergo a Lewis acid-catalyzed intramolecular rearrangement to form cyclic nitronates. These intermediates can then participate in in-situ cycloaddition reactions with alkynes or alkenes to produce complex bi(hetero)cyclic systems like aziridinoisoxazoles in a one-pot fashion. bohrium.com

Ring-Opening/Cyclization with Huisgen Zwitterions: Spiro(nitrocyclopropane)oxindoles react with Huisgen zwitterions in a cascade sequence. acs.orgresearchgate.net The proposed mechanism involves the ring-opening of the nitrocyclopropane to form a reactive allene (B1206475) intermediate, followed by nucleophilic addition of the zwitterion, a 1,4-ester group migration, and a final intramolecular aza-Wittig cyclization to yield polyfunctionalized pyrazolo[3,4-b]indoles. acs.org

Domino Ring Opening/Aza-Michael/Aldol Reaction: Organocatalysis can be used to generate donor-acceptor cyclopropanes in situ from cyclopropaneacetaldehydes. These intermediates then undergo a ring-opening to form an electrophilic α,β-unsaturated iminium ion, which triggers a domino aza-Michael/aldol reaction sequence to produce highly enantioenriched dihydroquinolines and related structures. acs.org

These examples demonstrate the versatility of nitrocyclopropanes in designing complex reaction sequences, where the strained ring acts as a latent source of reactivity that can be unleashed under specific conditions to trigger a cascade of bond-forming events. researchgate.net

Stereochemical Control and Diastereoselectivity Mechanisms

Achieving stereocontrol in reactions involving the formation or transformation of nitrocyclopropanes is a central goal in their synthetic application. The stereochemical outcome is determined by the mechanism of the reaction, including the geometry of transition states and the nature of the intermediates.

In the synthesis of nitrocyclopropanes via Michael-Initiated Ring Closure (MIRC), excellent diastereoselectivity can often be achieved. nih.govresearchgate.net This one-pot methodology involves the conjugate addition of a nucleophile (e.g., dimethyl chloromalonate) to a nitroalkene, followed by an intramolecular cyclization. nih.govresearchgate.net The stereochemistry of the final cyclopropane is carefully controlled by the reaction conditions, particularly the choice of base for the cyclization step. nih.govresearchgate.net The use of chiral organocatalysts in MIRC reactions has enabled the synthesis of enantioenriched nitrocyclopropanes with high stereoselectivity.

In cycloaddition reactions of donor-acceptor cyclopropanes, the degree of stereocontrol can vary. For example, experiments with enantioenriched cyclopropanes reacting with N-sulfinylamines showed a complete loss of stereochemical information, resulting in a racemic product. nih.gov This observation strongly supports a stepwise mechanism involving an achiral intermediate that allows for stereochemical scrambling before the final ring formation. nih.gov Conversely, reactions with other reagents can exhibit high diastereoselectivity, influenced by the specific substituents on the cyclopropane ring. nih.govresearchgate.net

The table below summarizes the diastereoselectivity observed in selected reactions of donor-acceptor cyclopropane analogues.

| Reactant 1 (D-A Cyclopropane) | Reactant 2 | Product Type | Diastereomeric Ratio (dr) | Ref |

| 2-(p-tolyl)-1,1-dicarboxylate | N-Sulfinylaniline | Isothiazolidine | 13:1 | nih.gov |

| 2-(vinyl)-1,1-dicarboxylate | N-Sulfinylaniline | Isothiazolidine | 3:1 | nih.gov |

| 2-(p-tolyl)-1,1-dinitrile | N-Sulfinyl-p-toluenesulfonamide | Isothiazolidine | >20:1 | nih.gov |

This table is interactive and can be sorted by column.

These results underscore that stereochemical outcomes are highly dependent on the specific reaction pathway, with concerted mechanisms generally leading to stereospecific products and stepwise mechanisms allowing for potential loss of stereoinformation. nih.govmasterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Nitrocyclopropane Transformations

The outcome of chemical reactions is governed by the interplay between kinetics and thermodynamics. youtube.comyoutube.com Kinetic control favors the product that is formed fastest (via the lowest activation energy pathway), while thermodynamic control favors the most stable product (the one with the lowest Gibbs free energy). youtube.comyoutube.com In the context of nitrocyclopropane transformations, these principles dictate product ratios, especially in reactions with multiple competing pathways, such as ring-opening or cycloadditions.

Kinetic studies are essential for elucidating reaction mechanisms. For instance, investigations into the acid-catalyzed cleavage of nucleophilic cyclopropane analogues have identified different mechanisms based on kinetic data. marquette.edu An A-SE2 mechanism, involving a rate-determining protonation of the cyclopropane ring, was supported by activation parameters and solvent isotope effects. In contrast, under different acidity conditions, a shift to an A-1 mechanism, which involves the formation of a carbocation intermediate in a pre-equilibrium step, was observed. marquette.edu

Computational and Theoretical Chemistry Applied to 2 Nitroethyl Cyclopropane

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing valuable insights into the electronic structure and energetics of molecules. chemrxiv.org For a molecule like (2-Nitroethyl)cyclopropane, DFT would be instrumental in exploring potential reaction mechanisms, particularly in cycloaddition reactions where either the cyclopropane (B1198618) ring or the nitroethyl group could participate.

Elucidating Molecular Mechanisms of Cycloaddition Reactions

DFT calculations are highly effective in mapping the potential energy surfaces of cycloaddition reactions, helping to determine whether a reaction proceeds through a concerted, stepwise, or asynchronous mechanism. nih.gov For example, in the [3+2] cycloaddition reactions of nitrones with electron-deficient ethylenes, DFT studies have shown that the reaction proceeds through a one-step mechanism via an asynchronous transition state. researchgate.net Similarly, studies on nitroalkenes reacting with nitrile N-oxides also point to a one-step, polar mechanism. nih.gov

In the context of this compound, if it were to act as a dipolarophile in a [3+2] cycloaddition, DFT could elucidate the preferred reaction pathway. The presence of the electron-withdrawing nitro group would activate the ethylenic component for reaction. Computational studies on strained alkylidene cyclopropanes in [3+2] cycloadditions have demonstrated that the cyclopropane ring can influence the activation enthalpy and regioselectivity of the reaction. DFT would be crucial in determining how the interplay between the cyclopropane ring strain and the electronic effect of the nitro group dictates the molecular mechanism.

Analysis of Energetic Profiles and Transition States

A key strength of DFT is its ability to calculate the energetic profiles of reaction pathways, including the energies of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org The activation energy, derived from the energy difference between the reactants and the transition state, determines the kinetic feasibility of a reaction.

For a hypothetical reaction involving this compound, DFT calculations could provide the following critical data:

| Parameter | Description | Relevance to this compound |

| Activation Enthalpy (ΔH‡) | The enthalpy difference between the transition state and the reactants. | Lower values indicate a kinetically more favorable reaction. For cycloadditions, the strain of the cyclopropane ring could lower this barrier. |

| Reaction Enthalpy (ΔHr) | The net enthalpy change of the reaction. | Determines if the reaction is exothermic (favorable) or endothermic. The release of ring strain in cyclopropane usually contributes to a more exothermic reaction. |

| Gibbs Free Energy (ΔG‡) | The free energy of activation, which includes entropic effects. | Provides the most accurate measure of reaction spontaneity and rate under specific conditions. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Reveals the degree of bond formation/breaking and helps classify the mechanism as synchronous or asynchronous. nih.gov |

Studies on related systems, such as the Cope rearrangement of cis-1,2-divinylcyclopropane, have successfully used DFT to predict activation energies that align with experimental data. nih.gov

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) offers a different paradigm for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comnih.gov MEDT utilizes conceptual DFT reactivity indices to predict the behavior of molecules. mdpi.com

For this compound, an MEDT analysis would involve calculating indices such as:

Electronic Chemical Potential (μ): Relates to the molecule's tendency to exchange electron density with its surroundings.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

Nucleophilicity Index (N): Quantifies the global nucleophilic nature.

The nitro group in this compound would significantly increase its electrophilicity index (ω), making it a strong candidate to react with nucleophilic species. nih.gov MEDT studies on reactions of nitrones with ethylenes show that the polar character of the reaction, governed by the electrophilicity and nucleophilicity of the reactants, is crucial in determining the reaction rate and mechanism. nih.gov An analysis of the global electron density transfer (GEDT) at the transition state would confirm the degree of polarity in a potential reaction involving this compound. mdpi.com

Bonding Evolution Theory (BET) in Reaction Pathway Analysis

Bonding Evolution Theory (BET) provides a detailed description of the sequence of bond formation and cleavage along a reaction pathway. researchgate.net It achieves this by analyzing the topological changes in the Electron Localization Function (ELF), which partitions the molecular space into regions corresponding to atomic cores, lone pairs, and chemical bonds.

A BET study divides a reaction path into distinct structural stability domains (SSDs). The transition from one SSD to the next signifies a major chemical event, such as the formation or breaking of a bond. For instance, in [3+2] cycloadditions of nitrones, BET analysis has revealed a non-concerted mechanism where the formation of the two new single bonds occurs in separate, sequential steps. researchgate.net This detailed mechanistic insight goes beyond the information provided by the potential energy surface alone. For a reaction involving this compound, BET could precisely map out the sequence of electronic rearrangements, clarifying whether, for example, the C-C or C-O bond forms first in a cycloaddition reaction. researchgate.net

Computational Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. DFT and MEDT can be used to forecast both reactivity and selectivity (regio- and stereoselectivity).

Reactivity: As discussed, the activation energies calculated via DFT and the conceptual DFT indices from MEDT can predict how readily this compound will react under certain conditions. The presence of the cyclopropane ring is known to decrease the activation enthalpy in some cycloadditions, thereby increasing reactivity.

Regioselectivity: In cycloaddition reactions, regioselectivity (the orientation of the reactants) is often determined by the most favorable two-center interaction between the electrophile and the nucleophile. For this compound reacting with a 1,3-dipole, computational analysis of the transition states for different regioisomeric pathways would identify the one with the lower activation energy, thus predicting the major product.

Stereoselectivity: The preference for forming one stereoisomer over another (e.g., endo vs. exo) can also be predicted by comparing the activation energies of the respective stereoisomeric transition states. Computational methods have become indispensable for designing catalysts and reaction conditions that favor a specific stereochemical outcome. chemrxiv.org

Advanced Applications of 2 Nitroethyl Cyclopropane in Organic Synthesis

Role as Building Blocks for Complex Molecular Architectures

Nitro-substituted cyclopropanes like (2-Nitroethyl)cyclopropane are esteemed as valuable synthons for constructing intricate molecular frameworks. nih.gov The inherent strain of the cyclopropane (B1198618) ring, combined with the strong electron-withdrawing nature of the nitro group, polarizes adjacent carbon-carbon bonds, making the ring susceptible to controlled cleavage by a variety of nucleophiles. dntb.gov.uaresearchgate.net This reactivity allows chemists to use them as three-carbon (C3) synthons in cycloaddition reactions and ring-opening functionalizations. researchgate.netnih.gov

The "donor-acceptor" nature facilitates stereoselective transformations, enabling the construction of molecules with high structural complexity. researchgate.netresearchgate.net This strategy has been successfully applied in the synthesis of highly functionalized acyclic compounds and complex carbocycles. The ability to generate 1,3-zwitterionic intermediates upon ring-opening is a key feature, enabling formal cycloaddition reactions to produce five- or six-membered rings that are core structures in many natural products and pharmaceuticals. nih.govresearchgate.net

Precursors for Substituted Heterocyclic Compounds

The unique electronic properties of this compound and related DACs make them excellent precursors for a wide range of heterocyclic compounds through ring-opening and ring-expansion pathways. nih.gov

The synthesis of nitrogen-containing heterocycles can be achieved through the reaction of donor-acceptor cyclopropanes with appropriate dinucleophiles.

Quinoxalines : Quinoxaline derivatives, which are important pharmacophores, can be synthesized via cycloaddition reactions. For instance, a ytterbium triflate-catalyzed diastereoselective [3+2] cycloaddition of quinoxalin-2(1H)-ones with donor-acceptor cyclopropanes provides tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-ones in high yields. acs.orgnih.gov This reaction proceeds through the nucleophilic opening of the cyclopropane ring by the quinoxalinone, followed by intramolecular cyclization to form the fused heterocyclic system. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Diastereomeric Ratio |

| Quinoxalin-2(1H)-one | Donor-Acceptor Cyclopropane | Yb(OTf)₃ | Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | Up to 96% | Up to 46:1 |

| Benzoxazinone | Donor-Acceptor Cyclopropane | Yb(OTf)₃ | Fused Heterocycle | High | Excellent |

| Isoquinoxalinone | Donor-Acceptor Cyclopropane | Yb(OTf)₃ | Fused Heterocycle | High | Excellent |

Benzothiazines : The synthesis of 1,4-benzothiazines often involves the reaction of 2-aminothiophenol (B119425) with a suitable electrophile. nih.govresearchgate.net While direct synthesis from this compound is not extensively documented, a plausible route involves the nucleophilic ring-opening of the cyclopropane by the sulfur of 2-aminothiophenol, followed by intramolecular cyclization of the resulting intermediate via the amino group. This approach is analogous to established methods using epoxides or other electrophilic three-carbon synthons. researchgate.net

Donor-acceptor cyclopropanes can be effectively converted into highly substituted furan (B31954) derivatives. This transformation typically involves a formal [4+1] reaction or a ring-opening/ring-closure cascade. For example, Lewis-acid-induced domino transformations of certain donor-acceptor cyclopropanes can lead to functionalized 2,3-dihydrobenzo[b]furans. acs.orgacs.org Another reported method involves the treatment of acylated nitrocyclopropanes with tin(II) chloride, which initiates a ring-opening and subsequent recyclization process to furnish the furan ring.

Synthesis of Aminocyclopropane Carboxylic Acids and Peptidomimetics

One of the most significant applications of nitrocyclopropanes is in the synthesis of 1-aminocyclopropane-1-carboxylic acids (ACCs) and their derivatives, which are crucial components of peptidomimetics. nih.govresearchgate.net

The synthesis involves the chemical reduction of the nitro group to a primary amine. nih.govnih.gov This transformation is a key step in converting this compound into a valuable amino acid precursor. Subsequent modification of the ethyl side chain can then yield the final aminocyclopropane carboxylic acid. Various synthetic routes starting from nitro acetate (B1210297) and 1,2-dihaloethanes have been developed, which involve cyclization, nitro reduction, and hydrolysis steps. google.com

Table of Reduction Methods for Nitrocyclopropanes

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (Pd-C) | H₂ gas | Aminocyclopropane | nih.gov |

These cyclopropane-containing amino acids are highly valued as building blocks for peptidomimetics—molecules designed to mimic the structure and function of peptides. fao.orgresearchgate.netresearchgate.net The rigid cyclopropane scaffold introduces conformational constraints into a peptide backbone, which can pre-organize the molecule into a biologically active conformation, potentially enhancing its binding affinity to receptors and its metabolic stability. nih.gov

Strategic Use in Multi-Component and Cascade Reactions

The high reactivity of donor-acceptor cyclopropanes makes them ideal substrates for multi-component and cascade (or domino) reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. organic-chemistry.orgrsc.org

A cascade reaction can be initiated by the Lewis acid-catalyzed ring-opening of the cyclopropane. nih.govacs.org For example, the reaction of donor-acceptor cyclopropanes with nitrosoarenes, catalyzed by Yb(OTf)₃, does not yield the expected [3+2] cycloadduct. Instead, it triggers a tandem sequence of ring-opening, elimination, and a subsequent [3+3] cycloaddition with a second molecule of the cyclopropane to form tetrahydro-1,2-oxazines. acs.orgacs.org This highlights how the initial ring-opening can generate a reactive intermediate (a nitrone in this case) that participates in further transformations within the same pot. acs.org

These processes are highly valuable for their efficiency and atom economy, allowing for the construction of complex heterocyclic systems from simple precursors in a single step. nih.govfigshare.com

Applications in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications to a complex molecule, such as a drug candidate, at a late step in its synthesis. acs.orgchimia.ch This allows for the rapid generation of analogues to explore structure-activity relationships without re-synthesizing the molecule from scratch.

While the direct use of this compound as an LSF agent is an emerging area, the introduction of cyclopropane rings onto complex scaffolds is a well-established tactic to improve a molecule's metabolic stability and conformational rigidity. nih.gov Methodologies such as palladium-catalyzed C-H functionalization can be used to construct cyclopropyl-fused ring systems, like dihydroquinolones and dihydroisoquinolones, from precursors containing the cyclopropane moiety. nih.gov The development of methods to perform C-H functionalization on complex molecules to install a this compound group would represent a significant advance, leveraging the unique properties of this functional building block for drug discovery programs. acs.org

Q & A

Q. What are the key synthetic routes for (2-Nitroethyl)cyclopropane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound can be synthesized via cyclopropanation reactions (e.g., using transition-metal catalysts like rhodium or palladium to form the cyclopropane ring) followed by nitration of the ethyl group. Optimization involves adjusting reaction temperature (e.g., low temperatures to reduce side reactions), solvent polarity (polar aprotic solvents for nitro group stability), and stoichiometric ratios of reagents (e.g., excess nitrating agents to ensure complete functionalization). Purity can be enhanced via column chromatography or recrystallization, with monitoring by NMR and HPLC .

Q. How can computational methods like OPLS force fields predict the conformational behavior of this compound?

Methodological Answer: The OPLS all-atom force field can model cyclopropane ring strain and nitro group dynamics by incorporating bonded parameters (e.g., bond angles, dihedrals) derived from quantum mechanics (QM) data. For accurate predictions, validate force field parameters against QM calculations of low-energy conformers and experimental crystallographic or spectroscopic data. Adjust angle-bending terms to account for the cyclopropane ring’s rigidity and nitro group electronic effects .

Advanced Research Questions

Q. What strategies address discrepancies between experimental and computational data in the structural analysis of this compound?

Methodological Answer: Discrepancies often arise from incomplete force field parameterization or solvent effects. To resolve this:

- Re-optimize force field parameters using hybrid QM/molecular mechanics (QM/MM) methods.

- Validate computational models with experimental techniques like X-ray crystallography or gas-phase electron diffraction.

- Account for environmental factors (e.g., solvent polarity in NMR studies) by incorporating implicit solvent models in simulations .

Q. How does the cyclopropane ring’s strain influence the reactivity of the nitroethyl group in chemical reactions?

Methodological Answer: The cyclopropane ring’s angle strain increases the electron density at the nitroethyl group, enhancing its electrophilicity. This can be quantified using Hammett substituent constants (σ) or Fukui reactivity indices. Experimentally, compare reaction rates (e.g., nucleophilic substitution) of this compound with non-strained analogs. Computational studies (e.g., DFT) can map electron density distribution and transition states .

Q. What protocols ensure reproducibility when handling this compound in kinetic studies?

Methodological Answer:

- Standardize storage conditions (e.g., inert atmosphere, −20°C) to prevent decomposition.

- Use calibrated analytical tools (e.g., GC-MS with internal standards) for concentration measurements.

- Document reaction parameters (e.g., stirring rate, solvent batch) to minimize variability.

- Validate reproducibility via triplicate experiments and statistical analysis (e.g., RSD ≤ 5%) .

Q. How can isotopic labeling or spectroscopic methods track the metabolic pathways of this compound in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.